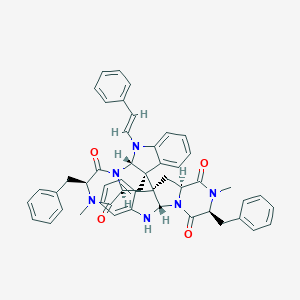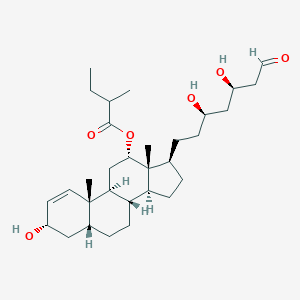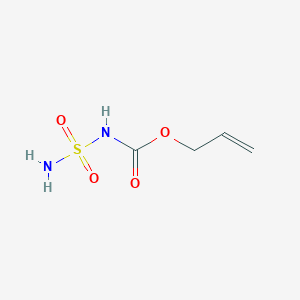
Trioxyde de soufre de pyridine
Vue d'ensemble
Description
Pyridine sulfur trioxide is a chemical compound with the formula C₅H₅NSO₃. It is a colorless solid that dissolves in polar organic solvents. This compound is an adduct formed from the Lewis base pyridine and the Lewis acid sulfur trioxide . Pyridine sulfur trioxide is primarily used as a source of sulfur trioxide in various chemical reactions, particularly in the synthesis of sulfate esters and sulfonylation reactions .
Applications De Recherche Scientifique
Pyridine sulfur trioxide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Pyridine sulfur trioxide is primarily used as a sulfation agent . Its primary targets are compounds with allylic or benzylic hydroxyl groups, such as geraniol, farnesol, and 1-indanol . These compounds play crucial roles in various biological processes, including the synthesis of sesquiterpenes .
Mode of Action
The compound interacts with its targets by converting the allylic or benzylic hydroxyl group of compounds into sulfate monoesters . This conversion is a key step in the sulfation of alcohols, sulfonations, deoxygenations, and other reductions and oxidations with DMSO .
Biochemical Pathways
The sulfation process facilitated by pyridine sulfur trioxide affects various biochemical pathways. For instance, it is used in the sulfation of furans , which are involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The compound is also used in the Parikh-Doering oxidation , a process that plays a significant role in organic synthesis.
Result of Action
The primary result of pyridine sulfur trioxide’s action is the conversion of target compounds into their corresponding sulfate monoesters . This conversion can enhance the biological activity of the target compounds, making them more effective in their respective roles. For example, the sulfation of furans can enhance their biological activities, including their anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
The action of pyridine sulfur trioxide is influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Therefore, it is typically stored under conditions below 30°C to maintain its stability . Furthermore, the compound is soluble in polar organic solvents , suggesting that the solvent used can also influence its action.
Analyse Biochimique
Biochemical Properties
Pyridine sulfur trioxide plays a significant role in biochemical reactions, particularly in sulfation processes. It acts as a sulfation agent, facilitating the transfer of sulfate groups to various substrates. This compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to hydroxyl groups of biomolecules . The interaction between pyridine sulfur trioxide and sulfotransferases is crucial for the formation of sulfate esters, which are important in various biological processes, including detoxification and hormone regulation .
Cellular Effects
Pyridine sulfur trioxide influences various cellular processes by modifying the sulfation status of biomolecules. It affects cell signaling pathways by altering the sulfation of glycosaminoglycans, which are involved in cell communication and signaling . Additionally, pyridine sulfur trioxide can impact gene expression by modifying the sulfation of transcription factors and other regulatory proteins . These changes in sulfation status can lead to alterations in cellular metabolism and function, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, pyridine sulfur trioxide exerts its effects through the formation of sulfate esters. It binds to hydroxyl groups of biomolecules, facilitating the transfer of sulfate groups . This binding interaction is mediated by the Lewis acid-base interaction between sulfur trioxide and pyridine . The formation of sulfate esters can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, pyridine sulfur trioxide can influence gene expression by modifying the sulfation status of transcription factors, thereby altering their activity and binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine sulfur trioxide can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade in the presence of moisture . Over time, the degradation of pyridine sulfur trioxide can lead to a decrease in its sulfation activity, affecting long-term experiments . In vitro and in vivo studies have shown that prolonged exposure to pyridine sulfur trioxide can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of pyridine sulfur trioxide vary with different dosages in animal models. At low doses, the compound can effectively facilitate sulfation reactions without causing significant toxicity . At high doses, pyridine sulfur trioxide can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Pyridine sulfur trioxide is involved in various metabolic pathways, primarily related to sulfation. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to substrates . This interaction is crucial for the formation of sulfate esters, which play important roles in detoxification, hormone regulation, and cellular signaling . The compound can also affect metabolic flux by altering the availability of sulfate groups for various biochemical reactions .
Transport and Distribution
Within cells and tissues, pyridine sulfur trioxide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of pyridine sulfur trioxide are essential for its biochemical activity, as it needs to reach its target biomolecules to exert its effects .
Subcellular Localization
Pyridine sulfur trioxide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for the formation of sulfate esters in the appropriate cellular context, ensuring the proper regulation of biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine sulfur trioxide can be synthesized by reacting pyridine with sulfur trioxide. The reaction is typically carried out at room temperature, and the product is isolated as a white solid . The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{SO}_3 \rightarrow \text{C}_5\text{H}_5\text{NSO}_3 ]
Industrial Production Methods: In industrial settings, pyridine sulfur trioxide is produced by reacting pyridine with chlorosulfonic acid at room temperature . The reaction is straightforward and yields a stable product that can be used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine sulfur trioxide undergoes several types of chemical reactions, including:
Sulfation: It is used to sulfate alcohols, converting them into sulfate esters.
Sulfonylation: It is used in the sulfonylation of furans and other aromatic compounds.
Common Reagents and Conditions:
Sulfation: Alcohols are sulfated using pyridine sulfur trioxide under mild conditions.
Sulfonylation: Furans and other aromatic compounds are sulfonylated using pyridine sulfur trioxide in the presence of a suitable base.
Major Products:
Oxidation: Aldehydes and ketones are the major products.
Sulfation: Sulfate esters are the major products.
Sulfonylation: Sulfonylated aromatic compounds are the major products.
Comparaison Avec Des Composés Similaires
- Trimethylamine sulfur trioxide: Used in similar sulfation reactions but less stable.
- Triethylamine sulfur trioxide: Also used in sulfation but has different solubility properties.
- Dioxane sulfur trioxide: Used in sulfation but less commonly due to handling difficulties .
Propriétés
IUPAC Name |
pyridine;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
| Record name | Pyridine sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-92-1, 26412-87-3 | |
| Record name | Sulfur trioxide-pyridine complex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26412-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026412873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur trioxide pyridine complex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, compound with sulphur trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphur trioxide--pyridine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL47N2N3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)








